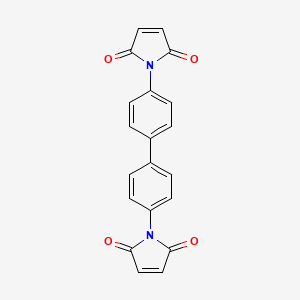

4,4'-Bis(maleimido)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

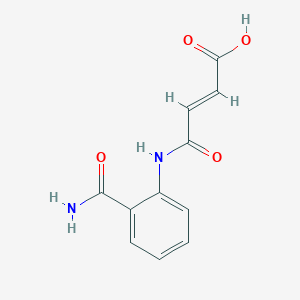

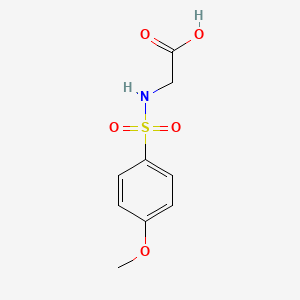

4,4’-Bis(maleimido)-1,1’-biphenyl: is a bismaleimide compound known for its high thermal stability and mechanical strength. It is widely used in the production of high-performance polymers and composites due to its ability to form strong cross-linked networks. This compound is particularly valued in industries requiring materials that can withstand extreme conditions, such as aerospace and electronics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(maleimido)-1,1’-biphenyl typically involves the reaction of 4,4’-diaminobiphenyl with maleic anhydride. The process begins with the formation of an intermediate amic acid, which is then dehydrated to form the imide. The reaction conditions often include the use of solvents like acetone and catalysts such as acetic anhydride and triethylamine to facilitate the dehydration step .

Industrial Production Methods: In industrial settings, the production of 4,4’-Bis(maleimido)-1,1’-biphenyl is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Bis(maleimido)-1,1’-biphenyl undergoes various chemical reactions, including:

Polymerization: It can polymerize through a Diels-Alder reaction with dienes, forming thermally stable polymers.

Cross-linking: It acts as a cross-linking agent in the vulcanization of rubber, enhancing the mechanical properties and thermal stability of the material.

Common Reagents and Conditions:

Diels-Alder Reaction: Typically involves heating the compound with dienes at elevated temperatures.

Vulcanization: Involves mixing with sulfur and accelerators under controlled heat and pressure conditions.

Major Products Formed:

Thermally Stable Polymers: Resulting from the Diels-Alder reaction.

Cross-linked Rubber: Enhanced rubber materials with improved mechanical properties from the vulcanization process.

Applications De Recherche Scientifique

Chemistry: 4,4’-Bis(maleimido)-1,1’-biphenyl is used in the synthesis of high-performance polymers and composites. Its ability to form strong cross-linked networks makes it ideal for applications requiring materials with high thermal and mechanical stability .

Biology and Medicine:

Industry:

Aerospace: Used in the production of lightweight, high-strength composites for aircraft and spacecraft components.

Electronics: Employed in the manufacture of heat-resistant electronic components and circuit boards.

Mécanisme D'action

The primary mechanism by which 4,4’-Bis(maleimido)-1,1’-biphenyl exerts its effects is through the formation of cross-linked networks. The maleimide groups react with dienes or other suitable reactants to form strong covalent bonds, resulting in materials with enhanced thermal and mechanical properties. This cross-linking process is crucial in applications such as polymer synthesis and rubber vulcanization .

Comparaison Avec Des Composés Similaires

- 4,4’-Bis(maleimido)diphenylmethane

- 2,4-Bismaleimidotoluene

- 4,4’-Bis(maleimido)azobenzene

Comparison: 4,4’-Bis(maleimido)-1,1’-biphenyl is unique in its ability to form highly stable cross-linked networks, making it superior in applications requiring high thermal and mechanical stability. Compared to 4,4’-Bis(maleimido)diphenylmethane, it offers better performance in high-temperature environments. 2,4-Bismaleimidotoluene, while similar, is often used in different contexts due to its distinct structural properties .

Propriétés

IUPAC Name |

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOGTWMGGLRID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279677 |

Source

|

| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-30-6 |

Source

|

| Record name | NSC13696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)

![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)